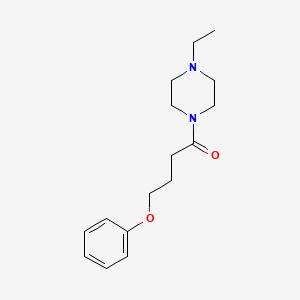
N-(2-ethylhexyl)-N'-(3-methoxyphenyl)ethanediamide
Descripción general
Descripción
N-(2-ethylhexyl)-N'-(3-methoxyphenyl)ethanediamide, commonly known as MEHP, is a plasticizer that is widely used in the production of polyvinyl chloride (PVC) products. It is a metabolite of di(2-ethylhexyl) phthalate (DEHP), which is a plasticizer that has been linked to various health concerns. MEHP has been the subject of extensive scientific research due to its potential adverse health effects.
Mecanismo De Acción
MEHP exerts its endocrine-disrupting effects by binding to and activating peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that play a key role in the regulation of lipid and glucose metabolism. MEHP has been shown to activate PPARα and PPARγ, which can lead to alterations in lipid and glucose metabolism and other physiological processes.
Biochemical and Physiological Effects:
MEHP exposure has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that MEHP exposure can lead to alterations in lipid metabolism, glucose metabolism, and oxidative stress. MEHP exposure has also been shown to have adverse effects on the reproductive system, immune system, and cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEHP is a widely used plasticizer, which makes it relatively easy to obtain for laboratory experiments. However, the use of MEHP in laboratory experiments is limited by its potential adverse health effects. Care must be taken to ensure that exposure levels are within safe limits and that appropriate safety measures are in place.
Direcciones Futuras
There are several areas of future research that could help to further our understanding of MEHP and its potential adverse health effects. These include:
1. Further investigation of the mechanisms of action of MEHP and its metabolites.
2. Studies to determine the long-term effects of MEHP exposure on human health.
3. Investigation of the effects of MEHP exposure on different cell types and tissues.
4. Development of new methods for detecting and measuring MEHP exposure.
5. Investigation of potential interventions to mitigate the adverse effects of MEHP exposure.
In conclusion, MEHP is a plasticizer that has been the subject of extensive scientific research due to its potential adverse health effects. Studies have investigated the effects of MEHP exposure on various organs and systems, including the reproductive system, immune system, and cardiovascular system. MEHP exerts its endocrine-disrupting effects by binding to and activating peroxisome proliferator-activated receptors (PPARs). MEHP exposure has been shown to have a wide range of biochemical and physiological effects, and care must be taken to ensure that exposure levels are within safe limits. There are several areas of future research that could help to further our understanding of MEHP and its potential adverse health effects.
Aplicaciones Científicas De Investigación
MEHP has been the subject of extensive scientific research due to its potential adverse health effects. Studies have investigated the effects of MEHP exposure on various organs and systems, including the reproductive system, immune system, and cardiovascular system. MEHP has been shown to have endocrine-disrupting effects, which can lead to adverse health effects in both humans and animals.
Propiedades
IUPAC Name |
N-(2-ethylhexyl)-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-6-8-13(5-2)12-18-16(20)17(21)19-14-9-7-10-15(11-14)22-3/h7,9-11,13H,4-6,8,12H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYMOKWLWRPUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,5-difluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3981719.png)

![1-(4-methyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B3981737.png)

![2-bromo-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3981756.png)
![8-methyl-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3981764.png)


![1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981804.png)
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3981812.png)


![N-{2-[(3-methylbenzyl)thio]ethyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B3981822.png)
![N-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3981835.png)